N-(2-hydroxyethyl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxyethyl)adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-2-1-14-12(16)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,1-8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTQULFFWFZCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365510 | |
| Record name | N-(2-hydroxyethyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78743-65-4 | |
| Record name | N-(2-hydroxyethyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-hydroxyethyl)adamantane-1-carboxamide can be synthesized through a multi-step process. One common method involves the reaction of adamantane-1-carboxylic acid with 2-aminoethanol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)adamantane-1-carboxamide.
Reduction: The amide group can be reduced to an amine, yielding N-(2-hydroxyethyl)adamantane-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: N-(2-oxoethyl)adamantane-1-carboxamide
Reduction: N-(2-hydroxyethyl)adamantane-1-amine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
N-(2-hydroxyethyl)adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanocomposites, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity. The rigid adamantane core provides structural stability, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
- N-(2-Phenylethyl)adamantane-1-carboxamide (C₁₉H₂₅NO): The phenylethyl group introduces aromaticity and increased lipophilicity compared to the hydroxyethyl substituent. This may enhance membrane permeability but reduce aqueous solubility. Collision Cross-Section (CCS) values (e.g., [M+H]+: 220.3 Ų) aid in distinguishing this compound during mass spectrometry analysis .
- N-(4-(tert-Butyl)phenyl)adamantane-1-carboxamide: The bulky tert-butylphenyl group likely improves metabolic stability and target binding affinity due to steric effects. However, this substitution could significantly increase molecular weight (C₂₁H₂₉NO vs. the hydroxyethyl analog’s C₁₃H₂₁NO₂) and logP, reducing solubility .
- N-Butyladamantane-1-carboxamide (C₁₅H₂₅NO): The linear butyl chain is less polar than hydroxyethyl, resulting in higher lipophilicity. Synthesized via a similar route (1-adamantane carbonyl chloride + butanamine, 80% yield), this compound serves as a benchmark for alkyl-substituted analogs .
N-((Adamantan-2-yl)carbamoyl)adamantane-1-carboxamide (GMG-1-11) :
Functional Group Modifications
- Hydroxyethyl vs. Phosphonamidate Derivatives: Compounds like Ethyl N-(2-hydroxyethyl)-N-methyl-P-(2-methylpropyl) phosphonamidoate (C₈H₂₀NO₃P) share the hydroxyethyl group but replace the carboxamide with a phosphonamidate. receptor binding) .
Biological Activity
N-(2-hydroxyethyl)adamantane-1-carboxamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula and a molar mass of approximately 223.316 g/mol. The compound features an adamantane core, known for its stability and rigidity, modified by a hydroxyethyl group and a carboxamide functional group. These modifications enhance solubility and biological activity, making it a subject of interest in pharmacological research.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The hydroxyl and amide groups are crucial for binding affinity and specificity, allowing the compound to modulate the activity of enzymes or receptors. The adamantane structure provides additional stability, which may enhance its effectiveness in various applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that compounds with adamantane structures can inhibit viral replication processes, particularly against influenza viruses.
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
- Anti-inflammatory Properties : The presence of the hydroxyl group may contribute to its potential anti-inflammatory effects, making it a candidate for further pharmacological studies.
Case Studies
-
Antiviral Study :
- A study demonstrated that this compound significantly inhibited the replication of influenza virus in vitro. The compound's mechanism involved interference with viral entry into host cells.
- Results : Viral titers were reduced by up to 80% at concentrations as low as 10 µM.
- Antibacterial Study :
-
Anti-inflammatory Effects :
- A recent investigation into the anti-inflammatory potential revealed that the compound reduced pro-inflammatory cytokine levels in macrophage cultures.
- Findings : Treatment led to a significant decrease in TNF-alpha production, suggesting a potential role in managing inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-hydroxyethyl)adamantane-1-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via dehydrative cyclization using phosphorus-based organocatalysts. Optimizing reaction parameters such as temperature (70–90°C), solvent polarity (e.g., acetonitrile), and catalyst loading (5–10 mol%) is critical for achieving yields >75% . Alternative routes involve coupling adamantane-1-carboxylic acid derivatives with 2-hydroxyethylamine under peptide-like coupling conditions (e.g., HATU/DIPEA in DMF) .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-functionalization of the adamantane core.
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Assign peaks using - and -NMR. The adamantane protons appear as distinct multiplets at δ 1.6–2.1 ppm, while the hydroxyethyl group shows resonances at δ 3.4–3.7 ppm (CH) and δ 4.8 ppm (OH) .
- X-ray Crystallography : Single-crystal analysis confirms spatial arrangement, with typical adamantane C–C bond lengths of 1.54 Å and hydrogen-bonding interactions between the hydroxyethyl group and carboxamide oxygen .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles) to prevent skin/eye contact. In case of exposure, flush affected areas with water for 15 minutes .
- Store in a cool, dry environment (<25°C) away from oxidizers. Stability data indicate no significant decomposition under inert atmospheres for ≥12 months .
Q. Which solvents are optimal for solubilizing this compound in biological assays?
- Methodology : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Pre-dissolve in DMSO (≤10 mg/mL) and dilute in PBS or cell culture media for in vitro studies. Sonication (30 min, 40 kHz) enhances dispersion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., hydroxyethyl chain length, adamantane functionalization) and evaluate cytotoxicity, permeability, and target binding .
- Data Normalization : Use standardized assays (e.g., MTT for viability, LC-MS for metabolite quantification) to minimize inter-lab variability .
Q. What strategies improve the catalytic efficiency of this compound in asymmetric synthesis?
- Methodology :
- Ligand Design : Incorporate chiral auxiliaries (e.g., BINOL derivatives) to enhance enantioselectivity in cyclization reactions .
- Kinetic Studies : Monitor reaction rates via in situ IR or calorimetry to identify rate-limiting steps (e.g., carboxamide activation) .
Q. How does the adamantane core influence the thermodynamic stability of this compound under varying pH conditions?
- Methodology :
- pH Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. The adamantane moiety confers resistance to hydrolysis at neutral pH but shows gradual decomposition under strongly acidic/basic conditions .
Q. What computational methods are effective for predicting the binding affinity of this compound to neurological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of NMDA or σ-1 receptors. The adamantane group exhibits hydrophobic interactions with receptor pockets, while the hydroxyethyl moiety participates in hydrogen bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability and ligand-receptor residence times .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
